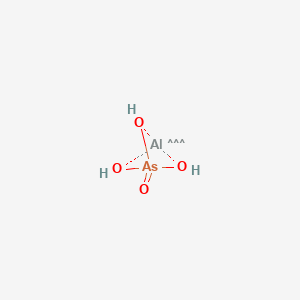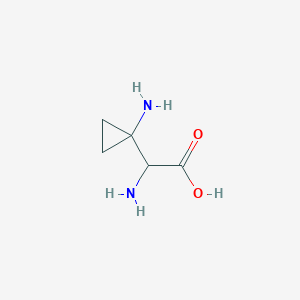
2-(1-Aminocyclopropyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclopropyl)glycine, also known as ACPD, is a synthetic amino acid that has been widely studied for its potential therapeutic applications. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in a variety of physiological and pathological processes in the central nervous system (CNS).
作用機序
2-(1-Aminocyclopropyl)glycine acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 2-(1-Aminocyclopropyl)glycine binds to the extracellular domain of mGluRs and induces conformational changes that activate G proteins. This leads to the modulation of intracellular signaling pathways, such as the activation of protein kinase C and the inhibition of adenylate cyclase. The precise mechanisms of action of 2-(1-Aminocyclopropyl)glycine on mGluRs are still under investigation.
生化学的および生理学的効果
2-(1-Aminocyclopropyl)glycine has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. 2-(1-Aminocyclopropyl)glycine can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, depending on the concentration and duration of application. 2-(1-Aminocyclopropyl)glycine can also modulate neuronal excitability by affecting ion channels and membrane properties. 2-(1-Aminocyclopropyl)glycine has been shown to have neuroprotective effects in various models of CNS injury and disease.
実験室実験の利点と制限
2-(1-Aminocyclopropyl)glycine is a potent and selective agonist of mGluRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 2-(1-Aminocyclopropyl)glycine can induce LTP or LTD of synaptic transmission, which allows for the investigation of synaptic plasticity mechanisms. However, 2-(1-Aminocyclopropyl)glycine has limitations in terms of its specificity and selectivity, as it can also affect other receptors and signaling pathways. 2-(1-Aminocyclopropyl)glycine can also have toxic effects at high concentrations, which need to be taken into account in experimental design.
将来の方向性
There are many future directions for research on 2-(1-Aminocyclopropyl)glycine and its potential therapeutic applications. One direction is to investigate the role of 2-(1-Aminocyclopropyl)glycine in the modulation of synaptic transmission and plasticity in different brain regions and under different physiological and pathological conditions. Another direction is to develop more selective and specific agonists of mGluRs that can be used as therapeutic agents. 2-(1-Aminocyclopropyl)glycine can also be used as a tool to investigate the mechanisms of action of other drugs that target mGluRs. Finally, there is a need to investigate the safety and efficacy of 2-(1-Aminocyclopropyl)glycine and other mGluR agonists in preclinical and clinical studies.
合成法
2-(1-Aminocyclopropyl)glycine can be synthesized by the reaction of 1,3-dibromopropane with glycine in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain 2-(1-Aminocyclopropyl)glycine. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
2-(1-Aminocyclopropyl)glycine has been extensively studied for its potential therapeutic applications in the CNS. It has been shown to modulate synaptic transmission, plasticity, and neuronal excitability. 2-(1-Aminocyclopropyl)glycine has been used as a tool to study the role of mGluRs in various physiological and pathological conditions, such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(1-Aminocyclopropyl)glycine has also been used to investigate the mechanisms of action of other drugs that target mGluRs.
特性
CAS番号 |
139166-30-6 |
|---|---|
製品名 |
2-(1-Aminocyclopropyl)glycine |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
2-amino-2-(1-aminocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9) |
InChIキー |
BNGRPLZNWUBQLB-UHFFFAOYSA-N |
SMILES |
C1CC1(C(C(=O)O)N)N |
正規SMILES |
C1CC1(C(C(=O)O)N)N |
同義語 |
Cyclopropaneacetic acid, alpha,1-diamino- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



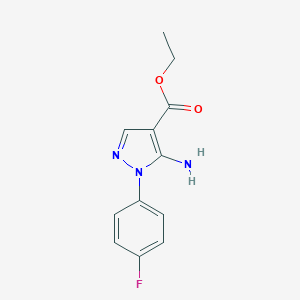
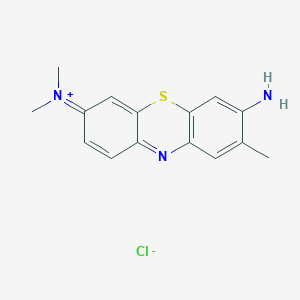
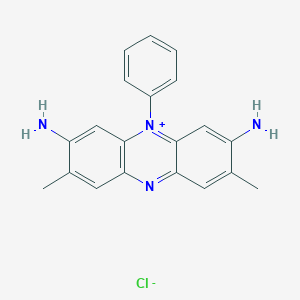
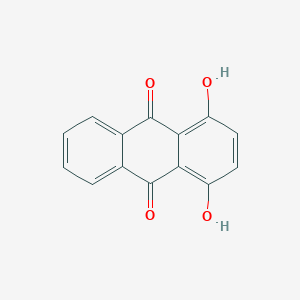
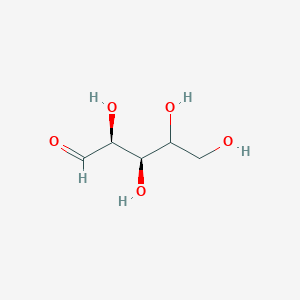
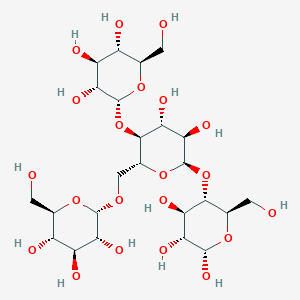
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
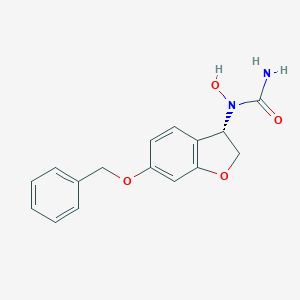
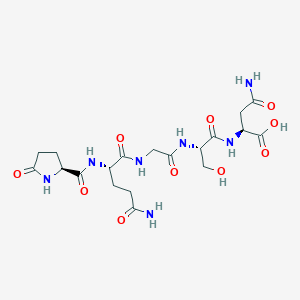
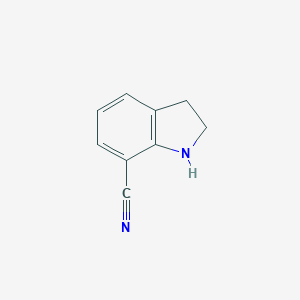
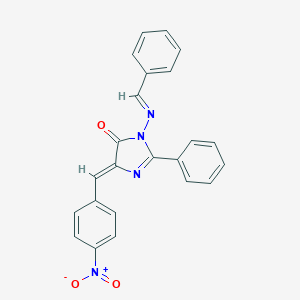
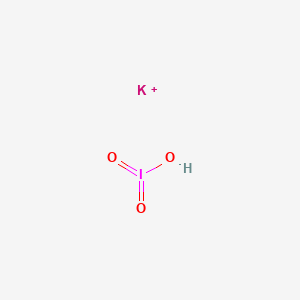
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
